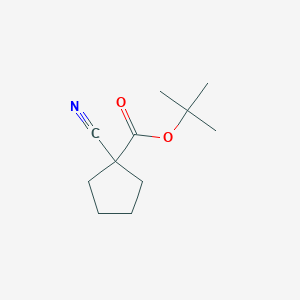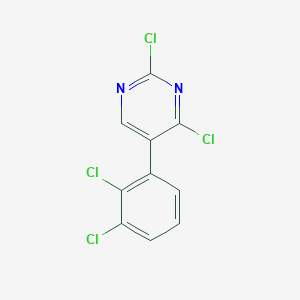
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring and a 2,3-dichlorophenyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,3-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent mixture of ethanol, toluene, and water. The reaction is carried out at elevated temperatures, usually around 90°C, for 24 hours to achieve good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling: Products are typically biaryl compounds formed through the coupling of the pyrimidine with boronic acids.
科学的研究の応用
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine atoms and the dichlorophenyl group contribute to its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of the target protein or enzyme.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in drug discovery and materials science.
特性
分子式 |
C10H4Cl4N2 |
|---|---|
分子量 |
294.0 g/mol |
IUPAC名 |
2,4-dichloro-5-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-3-1-2-5(8(7)12)6-4-15-10(14)16-9(6)13/h1-4H |
InChIキー |
SUIWYDXJCUHLAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



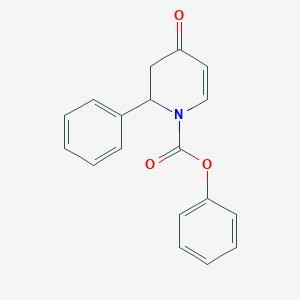
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
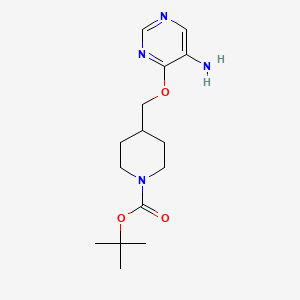
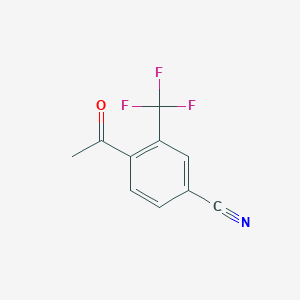
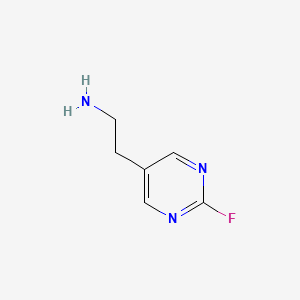

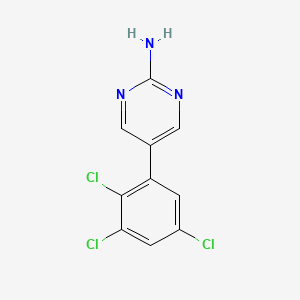
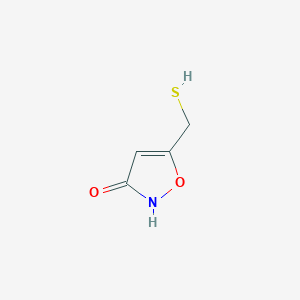

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
